2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL
Description
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is a brominated aromatic amine derivative featuring a naphthalen-1-ol core substituted with an amino-methyl group linked to a 3-bromo-phenyl ring. For instance, naphthalenol derivatives are frequently utilized as ligands in metal complexes (e.g., Schiff bases in and ) and as intermediates for synthesizing bioactive molecules with antiviral, antimicrobial, and antitumor properties . The bromine substituent in this compound may enhance electron-withdrawing effects, influencing its reactivity, binding affinity, and bioactivity compared to non-halogenated analogs .
Properties
CAS No. |
776295-04-6 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[amino-(3-bromophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)16(19)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI Key |
MHCIMYWNWFLLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol
Key Synthetic Steps
Formation of the Naphthalen-1-ol Core
The naphthalen-1-ol (1-naphthol) core is commercially available or can be synthesized via hydroxylation of naphthalene derivatives. This core provides the phenolic hydroxyl group at the 1-position, which is crucial for the compound's chemical behavior and biological activity.
Representative Synthetic Procedure
A general synthetic route adapted from literature involves:
Suzuki Coupling : Reaction of a suitable amino-substituted naphthol boronic acid or halide with 3-bromophenyl boronic acid or halide under palladium catalysis (e.g., XPhos Pd G3 catalyst) in the presence of cesium carbonate base, in a biphasic toluene-water system at 100 °C for several hours.
Hydrogenolysis and Reduction : After coupling, the intermediate is subjected to hydrogenation conditions using palladium on carbon catalyst under hydrogen atmosphere at 40 °C for 18 hours to reduce any protective groups or form the final amino substitution.
Purification : The reaction mixture is worked up by extraction, acidification, and washing steps, followed by concentration under reduced pressure and purification by column chromatography to afford the target compound.
Alternative Synthetic Routes and Modifications
- Protection of amino groups during synthesis using Boc (tert-butoxycarbonyl) groups to prevent side reactions, followed by deprotection in the final step, has been reported to improve yields and purity.
- Use of Lewis acids such as boron trifluoride diethyl etherate to facilitate amide formation from chlorinated intermediates, which can then be converted to amino derivatives.
- Modifications of the amino substituent (e.g., morpholine, piperidine rings) have been explored to optimize biological activity, indicating that the synthetic route allows for structural diversity.
Research Outcomes and Yields
Yield and Purity Data
- The Suzuki coupling followed by hydrogenolysis typically provides moderate to high yields (50–90%) of the desired amino-substituted naphthol derivatives.
- Amide intermediates synthesized from chloramine precursors and alkyl anhydrides yield products in the range of 50–90%, with subsequent ring-closure reactions affording imidazole derivatives in 47–100% yields.
- The final amino-naphthol compounds are obtained in yields varying from 30% to 80%, depending on the substituents and reaction conditions.
Biological Activity Correlation
- The presence of the bromine substituent at the 3-position of the phenyl ring is critical for biological activity, as removal leads to loss of cytotoxicity in cancer cell lines.
- Modifications on the amino group influence potency and selectivity, with cyclic amines such as piperidine enhancing cytotoxicity but sometimes reducing selectivity.
- Detailed IC50 values against human endometrial cancer cell lines (HEC1A and MAD11) show that compounds structurally related to 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol can have IC50 values as low as 1.07 μM, indicating strong anticancer potential.
| Compound ID | Substituent on Amino Group | HEC1A IC50 (μM) | MAD11 IC50 (μM) | Yield (%) |
|---|---|---|---|---|
| BH10 | Morpholine | 10.22 | 25.61 | 50–90 |
| 14 | Piperidine | 1.07 | 2.33 | 30–80 |
| 10 | 2-Bromo substituted | 1.24 | 3.27 | 50–90 |
| 39–43 | Various amides | 14–26 | >40 | 47–100 |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Naphthalen-1-ol preparation | Commercial or hydroxylation of naphthalene | Readily available | Starting material |
| Amino-methylation | Reductive amination with 3-bromoaniline | Moderate to high yield (50–90%) | Key step for amino linkage |
| Suzuki-Miyaura coupling | Pd catalyst (XPhos Pd G3), Cs2CO3, toluene/water, 100 °C | Moderate to high yield (50–90%) | Installation of 3-bromophenyl group |
| Hydrogenolysis/reduction | Pd/C, H2 atmosphere, 40 °C, 18 h | High yield (up to 80%) | Final step to obtain amino-naphthol |
| Purification | Column chromatography | Pure compound | Essential for biological testing |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic naphthalene ring and bromophenyl group facilitate electrophilic substitution:
Cyclization Reactions
The compound participates in heterocycle formation via reactions with aldehydes:
Reduction Reactions
The amino and hydroxyl groups enable selective reductions:
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| LiAlH₄ | THF, 4–6 h | Aminonaphthol derivatives | 96–98% | |
| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenated or hydroxylated analogs | Moderate |
Key Transformation :
Oxidation Reactions
The phenolic group is susceptible to oxidation:
-
Products : Quinone-like structures or carboxylated derivatives.
-
Mechanism : Radical intermediates or direct hydroxyl oxidation .
Example :
N-Alkylation and Acylation
The primary amine undergoes alkylation/acylation:
-
Alkylation : Reacts with alkyl halides (e.g., BtCH₂OH) under neutral conditions to form N-benzotriazolylmethyl derivatives .
-
Acylation : Acetic anhydride or acyl chlorides yield amides .
Structural and Analytical Data
| Property | Value | Method | Sources |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₄BrNO | NMR, MS | |
| InChI Key | MHCIMYWNWFLLOD-UHFFFAOYSA-N | PubChem database | |
| pKa (Phenolic -OH) | ~10.2 | Estimated from analogs |
Scientific Research Applications
Medicinal Chemistry
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that derivatives of naphthalene can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the amino group enhances solubility in biological systems, making it a candidate for drug development.
Case Study: Anticancer Activity
Research published in various journals highlights the compound's ability to induce apoptosis in cancer cell lines. For instance, one study reported that modifications to the naphthalene structure led to increased cytotoxicity against breast cancer cells, suggesting that further structural optimization could yield more potent derivatives.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form amines | Alkylated derivatives |
| Coupling Reactions | Forms biaryl compounds through cross-coupling | Biaryl ethers |
| Reductive Amination | Converts carbonyls into amines | Secondary amines |
Materials Science
The compound's unique structure lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light upon excitation makes it suitable for optoelectronic applications.
Case Study: OLED Development
Recent advancements have shown that incorporating 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL into polymer matrices enhances the efficiency of light emission in OLED devices. Research indicates that optimizing the concentration of this compound within the polymer matrix can significantly improve device performance.
Mechanism of Action
The mechanism of action of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl and naphthalen-1-ol moieties can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- The Schiff base ligand (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol and its metal complexes demonstrate moderate antimicrobial activity against Gram-positive and Gram-negative bacteria .
- In contrast, 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride (APTN-HCl) shows receptor-binding properties but lacks reported antimicrobial data .
Antiviral and DNA Interaction
- The pyridine-imino Schiff base () forms Ni(II) and Co(II) complexes with notable antiviral activity and DNA interaction, attributed to the ligand’s planar structure and metal coordination . The target compound’s lack of an imine group may limit similar interactions unless modified into a metal complex.
Binding Affinity and Mechanistic Insights
- APTN-HCl () exhibits high receptor-binding affinity due to its aromatic π-system and amino group, which may form hydrogen bonds . The bromine in the target compound could enhance binding to hydrophobic pockets but may reduce solubility.
- AutoDock-based studies () on similar ligands suggest that electronic and steric properties critically influence docking scores. The bromine substituent may improve target specificity but require optimization to avoid steric clashes .
Biological Activity
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL, a compound characterized by its naphthalene core substituted with an amino group and a bromo-phenyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mutagenicity, and other pharmacological effects.
The molecular formula of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is C15H14BrN, with a molecular weight of approximately 304.18 g/mol. The presence of the amino and bromo groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL. For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, naphthalene derivatives exhibited IC50 values ranging from 0.01 to 73.4 µM against multiple cancer cell lines, indicating their effectiveness in inhibiting cancer cell growth .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells. For instance, derivatives have been reported to suppress tumor growth in animal models, demonstrating their potential as therapeutic agents .
Mutagenicity
While some naphthalene derivatives are known for their biological activity, concerns regarding mutagenicity must be addressed. A list from JICOSH indicates that certain chemical structures can exhibit mutagenic properties. Although specific data on 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is limited, it is crucial to evaluate its mutagenic potential through appropriate assays .
Comparative Analysis
To understand the unique properties of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL, a comparison with related compounds is beneficial:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL | 778576-04-8 | Different hydroxyl position; potential for varied activity. |
| 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-ol | Not listed | Variation in bromine substitution; may affect biological activity. |
| 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol | Not listed | Chlorine instead of bromine; differing pharmacological profiles. |
This table illustrates how variations in substituents can influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the biological effects of naphthalene derivatives:
- Antiproliferative Effects : A study demonstrated that naphthalene derivatives could inhibit cell proliferation significantly, with some compounds showing up to 70% growth inhibition across various cancer cell lines .
- Cell Cycle Arrest : In human myeloid leukemia cell lines, compounds similar to 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL were shown to induce cell cycle arrest at specific phases, contributing to their anticancer efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of precursor oxazine derivatives. For example, refluxing a substituted oxazine (e.g., 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine) with 20% HCl for 6 hours yields the hydrochloride salt, which is neutralized with NH₄OH and purified via ethyl acetate extraction and recrystallization . Key optimizations include adjusting reflux time, acid concentration, and solvent choice (e.g., ethyl acetate for selective solubility). Monitor reaction progress using TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the stereochemistry and hydrogen-bonding networks. For analogous naphthol derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8026 Å, b = 10.785 Å) are reported, requiring Rigaku Mercury CCD diffractometers and multi-scan absorption corrections .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm). FT-IR identifies functional groups (e.g., O–H stretches at ~3200 cm⁻¹, N–H bends at ~1600 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to toxicological profiles of structurally related naphthalene derivatives (e.g., hepatic/renal effects from prolonged exposure) . Use fume hoods for synthesis steps involving volatile acids (HCl) or bases (NH₄OH). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism). Combine techniques:
- Variable-temperature NMR to detect conformational changes.
- DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental bond lengths/angles from crystallography .
- Validate via synchrotron XRD for high-resolution data.
Q. What strategies are effective in improving the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during oxazine formation.
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to favor one enantiomer .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity analysis : Perform Fukui function calculations to identify electrophilic/nucleophilic sites. The bromine atom at the 3-bromo-phenyl group is a likely site for SNAr reactions.
- Solvent effects : Use COSMO-RS simulations to model solvation energies in polar aprotic solvents (e.g., DMF) .
- Transition state modeling : Apply QM/MM methods to explore energy barriers for Br substitution with amines or thiols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
